Lysosulfatide from bovine brain

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Lysosulfatide, also known as sulfogalactosylsphingosine, is a derivative of the glycosphingolipid sulfatide. It is a major component of high-density lipoproteins and has been detected in the human brain. Lysosulfatide acts as an extracellular signal regulating the migration of neural precursor cells, such as B35 neuroblastoma cells, by promoting process retraction and cell rounding .

準備方法

Synthetic Routes and Reaction Conditions

Lysosulfatide can be synthesized through the enzymatic hydrolysis of sulfatide. The process involves the use of arylsulfatase A, an enzyme that catalyzes the hydrolysis of sulfatide to lysosulfatide. The reaction is typically carried out under mild conditions, with the enzyme being added to a solution of sulfatide in a suitable buffer .

Industrial Production Methods

Industrial production of lysosulfatide involves the extraction of sulfatide from bovine brain tissue, followed by enzymatic hydrolysis using arylsulfatase A. The process is optimized to ensure high yield and purity of the final product. The extracted lysosulfatide is then purified using chromatographic techniques to remove any impurities .

化学反応の分析

Types of Reactions

Lysosulfatide undergoes various chemical reactions, including oxidation, reduction, and substitution

Common Reagents and Conditions

Oxidation: Lysosulfatide can be oxidized using reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.

Reduction: Reduction of lysosulfatide can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Substitution reactions involving lysosulfatide typically use nucleophiles such as amines or thiols under mild conditions

Major Products Formed

The major products formed from these reactions include oxidized lysosulfatide, reduced lysosulfatide, and substituted derivatives, which are useful for further research and applications .

科学的研究の応用

Lysosulfatide has a wide range of scientific research applications, including:

Chemistry: Lysosulfatide is used as a model compound to study the structure and function of glycosphingolipids. .

Biology: In biological research, lysosulfatide is used to study cell signaling pathways, particularly those involved in neural cell migration and differentiation

Medicine: Lysosulfatide has potential therapeutic applications in treating neurodegenerative diseases and disorders related to the central nervous system. .

Industry: Lysosulfatide is used in the development of lipid-based drug delivery systems and as a component in cosmetic formulations

作用機序

Lysosulfatide exerts its effects by acting as an extracellular signal that regulates the migration of neural precursor cells. The compound binds to specific receptors on the cell surface, leading to a rapid increase in intracellular calcium levels. This increase in calcium causes process retraction and cell rounding, which are essential for cell migration and differentiation .

類似化合物との比較

Lysosulfatide is unique compared to other glycosphingolipids due to its specific role in regulating neural cell migration. Similar compounds include:

Sulfatide: The parent compound of lysosulfatide, involved in myelin formation and maintenance.

Sphingosine-1-phosphate: A bioactive lysolipid involved in cell signaling and regulation of cell growth and survival.

Sphingosylphosphorylcholine: Another lysolipid that plays a role in cell signaling and regulation of cellular processes

Lysosulfatide’s unique ability to regulate neural cell migration and its potential therapeutic applications make it a valuable compound for scientific research and industrial applications.

生物活性

Lysosulfatide, a sulfatide derivative, has garnered attention due to its biological activity and implications in various neurological disorders. This article delves into the biological activity of lysosulfatide derived from bovine brain, highlighting its cytotoxic effects, accumulation in disease states, and potential therapeutic targets.

Overview of Lysosulfatide

Lysosulfatide is a lysolipid that differs from sulfatide by the absence of an N-linked fatty acid. It is primarily found in the brain and is a product of sulfatide metabolism. The compound has been implicated in the pathology of metachromatic leukodystrophy (MLD), a lysosomal storage disorder characterized by the accumulation of sulfatides due to arylsulfatase A (ASA) deficiency.

Cytotoxic Effects

Lysosulfatide exhibits significant cytotoxicity, particularly in neuronal cell cultures. Studies have shown that micromolar concentrations of lysosulfatide can inhibit key cellular processes, including:

- Protein Kinase C : Inhibition can disrupt signaling pathways critical for cell survival and function.

- Cytochrome c Oxidase Activity : This enzyme is essential for mitochondrial respiration; its inhibition can lead to energy deficits in cells.

- Neuronal Precursor Cell Migration : Impaired migration can affect neurogenesis and repair mechanisms in the brain .

Accumulation in Disease States

Research indicates that lysosulfatide accumulates significantly in the brains of individuals with MLD. In murine models lacking functional ASA, levels of lysosulfatide increase with age, peaking at approximately 30 pmol/mg wet tissue around 18.5 months. This accumulation correlates with neurological deficits observed in these models .

| Age (Months) | Lysosulfatide Levels (pmol/mg wet tissue) |

|---|---|

| 1.8 | 1 |

| 8.8 | 1 |

| 18.5 | 30 |

The levels of lysosulfatide found in MLD patients range from 50-200 pmol/mg wet weight, indicating a potential role in demyelination processes associated with the disease .

Mechanistic Insights

The cytotoxicity of lysosulfatide may be mediated through several pathways:

- Inflammatory Response : Lysosulfatide has been shown to modulate immune responses, potentially exacerbating inflammation in neurodegenerative conditions .

- Neuronal Damage : The compound's ability to induce apoptosis in neuronal cells contributes to neurodegeneration observed in MLD and other related disorders .

Case Studies

In a study involving juvenile MLD patients, lysosulfatide levels were measured alongside clinical assessments. The findings suggested a direct correlation between elevated lysosulfatide levels and the severity of neurological symptoms, reinforcing the hypothesis that this compound plays a critical role in disease progression .

Another investigation utilized high-performance liquid chromatography (HPLC) to track lysosulfatide accumulation over time in ASA null mutant mice. Results indicated that while normal mice maintain stable levels, those deficient in ASA show a progressive increase, aligning with clinical manifestations of MLD .

Therapeutic Implications

Given its role in neurodegenerative diseases, lysosulfatide presents potential therapeutic targets:

- Fatty Acid Amide Hydrolase (FAAH) : Inhibition of FAAH has been shown to lower lysosulfatide levels; however, genetic deletion of FAAH exacerbated disease phenotypes in MLD models. This suggests that while FAAH may mitigate some effects of lysosulfatide, it also plays protective roles that need further exploration .

- Targeting Lysosomal Pathways : Understanding the metabolism and degradation pathways of lysosulfatide may lead to novel therapeutic strategies aimed at reducing its accumulation and associated cytotoxic effects .

特性

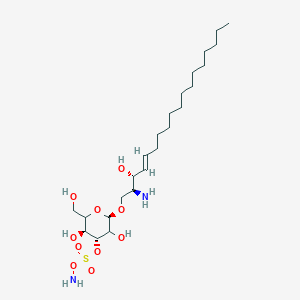

IUPAC Name |

amino [(2R,4R,5S)-2-[(E,2S,3R)-2-amino-3-hydroxyoctadec-4-enoxy]-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl] sulfate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H48N2O10S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19(28)18(25)17-33-24-22(30)23(35-37(31,32)36-26)21(29)20(16-27)34-24/h14-15,18-24,27-30H,2-13,16-17,25-26H2,1H3/b15-14+/t18-,19+,20?,21-,22?,23+,24+/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIPYEXJIOAXNQC-CBTCKCMFSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCC=CC(C(COC1C(C(C(C(O1)CO)O)OS(=O)(=O)ON)O)N)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCC/C=C/[C@H]([C@H](CO[C@H]1C([C@@H]([C@H](C(O1)CO)O)OS(=O)(=O)ON)O)N)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H48N2O10S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

556.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。